molecular formula C26H34N4O5S2 B2695681 ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 681437-26-3

ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2695681
CAS No.: 681437-26-3
M. Wt: 546.7
InChI Key: QMUGJZSKPDUOOT-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thienopyridine core fused with a dihydrothieno ring system. The molecule includes a cyano group at position 3, a benzamido substituent at position 2 with a N,N-diisobutylsulfamoyl moiety, and an ethyl carboxylate ester at position 4.

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O5S2/c1-6-35-26(32)29-12-11-21-22(13-27)25(36-23(21)16-29)28-24(31)19-7-9-20(10-8-19)37(33,34)30(14-17(2)3)15-18(4)5/h7-10,17-18H,6,11-12,14-16H2,1-5H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUGJZSKPDUOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of a cyano group and a sulfamoyl moiety suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds with similar structures often exhibit their biological effects through the following mechanisms:

  • Inhibition of Kinases : Many thieno[2,3-c]pyridine derivatives act as kinase inhibitors, which play crucial roles in cellular signaling pathways. This may lead to reduced proliferation of cancer cells.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells, contributing to their anticancer effects.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (μM) Mechanism of Action
A5491.06 ± 0.16c-Met kinase inhibition
MCF-71.23 ± 0.18Induction of apoptosis
HeLa2.73 ± 0.33Cell cycle arrest in G0/G1 phase

These results indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Cytotoxicity Evaluation : A study conducted on various derivatives similar to this compound demonstrated that modifications in the chemical structure significantly affect the IC50 values against different cell lines. The presence of specific functional groups was noted to enhance cytotoxic effects.
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to an increase in late apoptosis rates in A549 cells, indicating its effectiveness in inducing cell death through apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems, substituent types, and functional group modifications. Below is a detailed comparison using available evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Features Reference
Ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Thieno[2,3-c]pyridine with dihydrothieno ring - 3-Cyano
- 2-Benzamido (N,N-diisobutylsulfamoyl)
- 6-Ethyl carboxylate
Not explicitly stated Sulfamoyl group enhances hydrophilicity; dihydrothieno ring may influence conformational stability
Ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate Thieno[2,3-c]pyridine with dihydrothieno ring - 3-Cyano
- 2-Benzamido (methoxycarbonyl)
- 6-Ethyl carboxylate
Not explicitly stated Methoxycarbonyl group introduces ester functionality; positional isomerism (4,7-dihydro vs. 4,5-dihydro) alters ring strain
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine with dihydrothieno ring - 2-Amino
- 6-Boc-protected amine
- 3-Ethyl carboxylate
334.41 g/mol Boc protection enhances stability for synthetic intermediates; amino group offers reactivity for further derivatization
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine - 8-Cyano
- 7-(4-Nitrophenyl)
- 5,6-Diethyl carboxylate
531.53 g/mol Nitrophenyl group enhances electron-withdrawing effects; fused imidazole-pyridine system expands π-conjugation

Key Observations from Structural Comparisons

Substituent Effects on Reactivity and Solubility: The N,N-diisobutylsulfamoyl group in the target compound (vs. methoxycarbonyl in the analog from ) introduces a bulky, polar substituent. Sulfonamides are known for their hydrogen-bonding capacity, which may improve aqueous solubility compared to the methoxycarbonyl analog. The cyano group at position 3 is conserved across analogs, suggesting its critical role in stabilizing molecular interactions (e.g., with enzyme active sites).

Impact of Ring Positional Isomerism: The 4,5-dihydrothieno configuration in the target compound (vs.

Functional Group Diversity :

  • The Boc-protected amine in highlights the utility of such compounds as synthetic intermediates, whereas the nitro group in emphasizes electron-deficient aromatic systems for electrophilic reactivity.

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